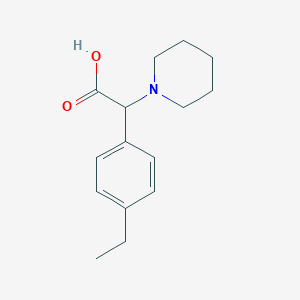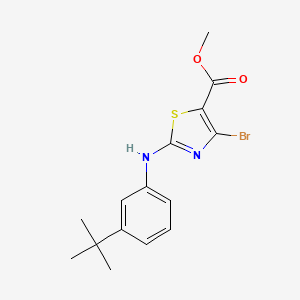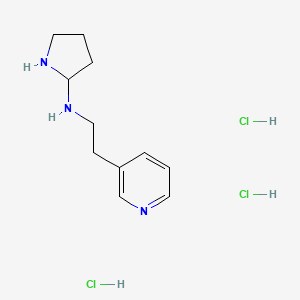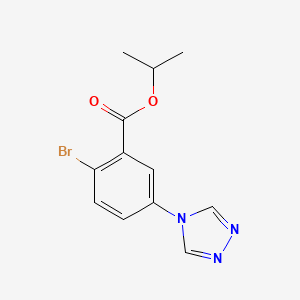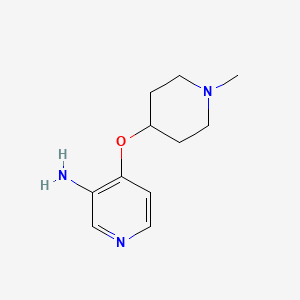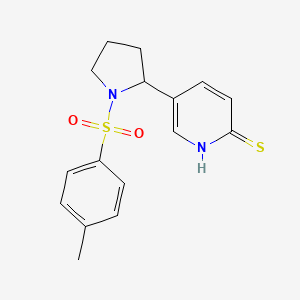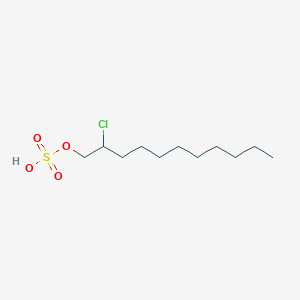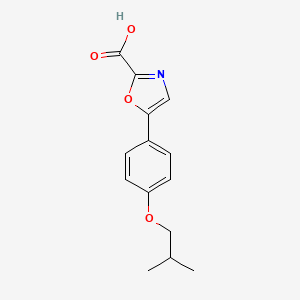
3-Methyl-5-(2,2,2-trifluoroethoxy)picolinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-5-(2,2,2-trifluoroethoxy)picolinonitrile is a chemical compound with the molecular formula C9H7F3N2O and a molecular weight of 216.16 g/mol . It is a heterocyclic compound that contains a pyridine ring substituted with a trifluoroethoxy group and a nitrile group. This compound is used as a building block in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(2,2,2-trifluoroethoxy)picolinonitrile involves the reaction of 5-hydroxy-3-methylpicolinonitrile with 2,2,2-trifluoroethyl trifluoromethanesulfonate in the presence of cesium carbonate as a base. The reaction is carried out in N,N-dimethylformamide (DMF) at room temperature. The resulting suspension is stirred overnight, diluted with water, and extracted with ethyl acetate. The organic layer is washed with lithium chloride solution and brine, dried over magnesium sulfate, and concentrated under reduced pressure .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process is scaled up using industrial reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-(2,2,2-trifluoroethoxy)picolinonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.
Hydrolysis: The nitrile group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Cesium Carbonate: Used as a base in substitution reactions.
N,N-Dimethylformamide (DMF): Used as a solvent in various reactions.
Ethyl Acetate: Used for extraction and purification.
Major Products Formed
3-Methyl-5-(2,2,2-trifluoroethoxy)picolinic Acid: Formed by hydrolysis of the nitrile group.
Scientific Research Applications
3-Methyl-5-(2,2,2-trifluoroethoxy)picolinonitrile has several applications in scientific research, including:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Methyl-5-(2,2,2-trifluoroethoxy)picolinonitrile involves its interaction with molecular targets and pathways in biological systems. The trifluoroethoxy group and nitrile group contribute to its reactivity and ability to form stable complexes with various biomolecules. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-5-(2,2,2-trifluoroethoxy)picolinic Acid: A derivative formed by hydrolysis of the nitrile group.
2-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methylthio-1H-benzimidazole: A related compound with a similar structure.
Uniqueness
3-Methyl-5-(2,2,2-trifluoroethoxy)picolinonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. The presence of the trifluoroethoxy group enhances its reactivity and stability, making it a valuable building block in organic synthesis and various research applications .
Properties
Molecular Formula |
C9H7F3N2O |
|---|---|
Molecular Weight |
216.16 g/mol |
IUPAC Name |
3-methyl-5-(2,2,2-trifluoroethoxy)pyridine-2-carbonitrile |
InChI |
InChI=1S/C9H7F3N2O/c1-6-2-7(4-14-8(6)3-13)15-5-9(10,11)12/h2,4H,5H2,1H3 |
InChI Key |
UTQOHHMAZBGUOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1C#N)OCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


